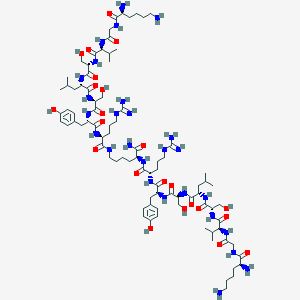

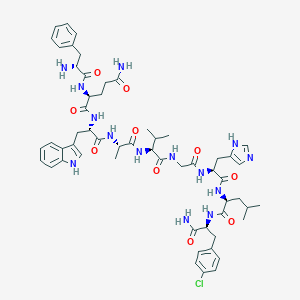

Arg-Lys-Arg-Ala-Arg-Lys-Glu

Descripción general

Descripción

El péptido inhibidor de PKG es un compuesto que actúa como un inhibidor de la proteína quinasa dependiente de GMPc (PKG). La PKG es una enzima que juega un papel crucial en varios procesos fisiológicos, incluida la relajación del músculo liso, la función plaquetaria y la señalización neuronal. La inhibición de la PKG puede ser útil para estudiar estos procesos y desarrollar intervenciones terapéuticas para enfermedades relacionadas.

Aplicaciones Científicas De Investigación

El péptido inhibidor de PKG tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza para estudiar la estructura y función de la PKG y las vías de señalización relacionadas.

Biología: Ayuda a comprender el papel de la PKG en procesos celulares como la contracción muscular, la agregación plaquetaria y la señalización neuronal.

Medicina: Posibles aplicaciones terapéuticas en el tratamiento de enfermedades cardiovasculares, disfunción eréctil y trastornos neurológicos.

Industria: Se utiliza en el desarrollo de fármacos y ensayos de detección para identificar nuevos compuestos terapéuticos.

Mecanismo De Acción

El péptido inhibidor de PKG ejerce sus efectos uniéndose al sitio de unión al ATP de la PKG, evitando así que la enzima fosforile sus sustratos. Esta inhibición interrumpe la vía de señalización de GMPc, lo que lleva a respuestas celulares alteradas. Los objetivos moleculares incluyen varias proteínas involucradas en la relajación del músculo liso, la función plaquetaria y la señalización neuronal.

Análisis Bioquímico

Biochemical Properties

Arg-Lys-Arg-Ala-Arg-Lys-Glu: plays a crucial role in biochemical reactions by acting as a competitive inhibitor of PKG. It interacts with the catalytic subunit of PKG, preventing the phosphorylation of synthetic peptide substrates . The peptide has a Ki value of 86 µM for PKG, indicating its binding affinity . Additionally, it competitively inhibits the phosphorylation of peptides and histones by the catalytic subunit of cyclic AMP-dependent protein kinase (PKA), with a Ki value of 550 µM . This interaction highlights the peptide’s selectivity and effectiveness in inhibiting PKG over PKA.

Cellular Effects

The effects of This compound on various cell types and cellular processes are profound. By inhibiting PKG, the peptide influences cell signaling pathways, gene expression, and cellular metabolism. In smooth muscle cells, PKG promotes the opening of calcium-activated potassium channels, leading to cell hyperpolarization and relaxation . The inhibition of PKG by this peptide can therefore affect these processes, potentially altering muscle contraction and relaxation dynamics. Additionally, PKG inhibition can impact the activity of phospholipase C, reducing the liberation of stored calcium ions .

Molecular Mechanism

The molecular mechanism of This compound involves its competitive inhibition of PKG. The peptide binds to the active site of PKG, preventing the phosphorylation of downstream substrates . This inhibition is achieved through the peptide’s structural similarity to the natural substrate, allowing it to compete effectively for the binding site . The inhibition of PKG leads to reduced phosphorylation of target proteins, thereby modulating various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. The stability and degradation of the peptide are critical factors influencing its long-term effects on cellular function. Studies have shown that PKG inhibitors, including this peptide, can exhibit varying degrees of stability and effectiveness depending on the experimental conditions . Long-term exposure to the peptide may lead to sustained inhibition of PKG activity, affecting cellular processes such as muscle contraction and gene expression .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At lower doses, the peptide effectively inhibits PKG activity, leading to changes in cellular signaling and function . At higher doses, the peptide may exhibit toxic or adverse effects, potentially disrupting normal cellular processes . Studies have shown that the peptide can protect photoreceptors and retinal ganglion cells in animal models of retinal degeneration, highlighting its therapeutic potential at appropriate dosages .

Metabolic Pathways

This compound: is involved in metabolic pathways regulated by PKG. PKG plays a central role in the nitric oxide/cyclic guanosine monophosphate (cGMP) signaling pathway, which regulates various biological functions such as smooth muscle contraction and cardiac function . By inhibiting PKG, the peptide can modulate these pathways, affecting metabolic flux and metabolite levels . The peptide’s interaction with PKG highlights its potential to influence key metabolic processes.

Transport and Distribution

The transport and distribution of This compound within cells and tissues are essential for its function. The peptide is likely transported through cellular membranes and distributed to specific compartments where PKG is active . The interaction with transporters or binding proteins may facilitate its localization and accumulation in target tissues . Understanding the peptide’s transport and distribution mechanisms is crucial for optimizing its therapeutic applications.

Subcellular Localization

The subcellular localization of This compound is critical for its activity and function. PKG is localized in various cellular compartments, including the cytosol and membrane-bound regions . The peptide’s ability to inhibit PKG in these compartments can influence its overall effectiveness. Additionally, targeting signals or post-translational modifications may direct the peptide to specific organelles, enhancing its inhibitory effects .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El péptido inhibidor de PKG se sintetiza típicamente utilizando la síntesis de péptidos en fase sólida (SPPS). Este método implica la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. El proceso incluye los siguientes pasos:

Carga de resina: El primer aminoácido se une a la resina.

Desprotección: Se elimina el grupo protector del aminoácido.

Acoplamiento: El siguiente aminoácido se activa y se acopla a la cadena peptídica en crecimiento.

Repetición: Los pasos 2 y 3 se repiten hasta obtener la secuencia peptídica deseada.

Escisión: El péptido se escinde de la resina y se purifica.

Métodos de producción industrial

La producción industrial del péptido inhibidor de PKG sigue principios similares a la síntesis de laboratorio, pero a mayor escala. Los sintetizadores de péptidos automatizados y la cromatografía líquida de alto rendimiento (HPLC) se utilizan comúnmente para garantizar una alta pureza y rendimiento.

Análisis De Reacciones Químicas

Tipos de reacciones

El péptido inhibidor de PKG puede sufrir diversas reacciones químicas, incluidas:

Oxidación: El péptido puede oxidarse, lo que lleva a la formación de enlaces disulfuro entre los residuos de cisteína.

Reducción: Los enlaces disulfuro se pueden reducir a grupos tiol libres.

Sustitución: Los residuos de aminoácidos se pueden sustituir para modificar las propiedades del péptido.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno u oxidación al aire.

Reducción: Ditiotreitol (DTT) o tris(2-carboxietil)fosfina (TCEP).

Sustitución: Derivados de aminoácidos y reactivos de acoplamiento como HBTU o DIC.

Productos principales formados

Oxidación: Péptidos unidos por disulfuro.

Reducción: Péptidos con grupos tiol libres.

Sustitución: Péptidos modificados con secuencias alteradas.

Comparación Con Compuestos Similares

El péptido inhibidor de PKG es único en comparación con otros inhibidores de PKG debido a su especificidad y potencia. Los compuestos similares incluyen:

Análogos de Rp-fosfotioato: Inhiben la PKG uniéndose al sitio de unión al nucleótido cíclico.

KT5823: Un inhibidor del sitio de unión al ATP con menos especificidad.

DT-oligopéptidos: Inhibidores del sitio de unión al sustrato con diferente eficacia.

El péptido inhibidor de PKG destaca por su alta especificidad y capacidad para inhibir selectivamente la PKG sin afectar otras quinasas .

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H74N18O10/c1-21(29(59)52-26(13-8-20-50-38(46)47)33(63)54-24(11-3-5-17-40)34(64)56-27(35(65)66)14-15-28(57)58)51-31(61)25(12-7-19-49-37(44)45)55-32(62)23(10-2-4-16-39)53-30(60)22(41)9-6-18-48-36(42)43/h21-27H,2-20,39-41H2,1H3,(H,51,61)(H,52,59)(H,53,60)(H,54,63)(H,55,62)(H,56,64)(H,57,58)(H,65,66)(H4,42,43,48)(H4,44,45,49)(H4,46,47,50)/t21-,22-,23-,24-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUKSKNTVYYVIMZ-DUJSLOSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H74N18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

943.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82801-73-8 | |

| Record name | Arginyl-lysyl-arginyl-alanyl-arginyl-lysyl-glutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082801738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

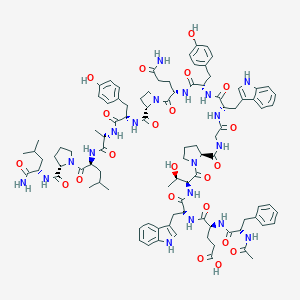

![[N-[(4S)-4-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutyl]carbamimidoyl]azanide](/img/structure/B549409.png)

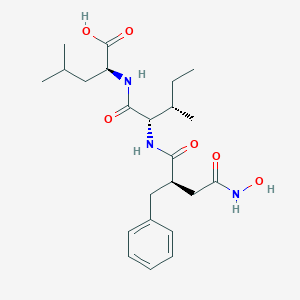

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B549438.png)

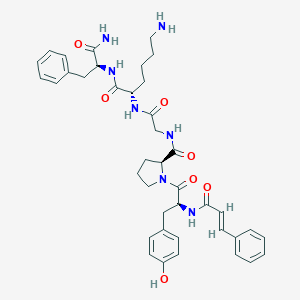

![(4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-Acetamido-3-(4-nitrophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B549478.png)